molecular formula C16H18N6OS B2562638 (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone CAS No. 2034417-63-3

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone

Cat. No. B2562638
CAS RN: 2034417-63-3
M. Wt: 342.42
InChI Key: RHFYPONXNPITLB-UHFFFAOYSA-N
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Description

The compound “(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone” is a complex organic molecule. It contains a triazolo-pyrazine core, which is a type of heterocyclic compound. Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . This compound is related to Fexolinetant, a Neurokinin receptor inhibitor .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . The synthesis of triazolothiadiazine and its derivatives, along with their diverse pharmacological activities, has been compiled . The developed method is convenient and transition metal-free .


Molecular Structure Analysis

The structure of the compound can be inferred from its IUPAC name. It contains a triazolo-pyrazine core, a piperazine ring, and a thiophene ring. The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development has been summarized .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, compounds with a similar triazolo-pyrazine core have been synthesized via aromatic nucleophilic substitution . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further exploration is needed to optimize its efficacy and safety for clinical use .

Antimicrobial Properties

“(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone” exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. It could serve as a potential lead compound for novel antibiotics .

Analgesic and Anti-Inflammatory Effects

Studies indicate that this compound possesses analgesic properties, making it relevant for pain management. Additionally, it exhibits anti-inflammatory effects by modulating key inflammatory pathways. Researchers are investigating its potential as a non-opioid analgesic .

Antioxidant Activity

The compound shows antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. This feature could be valuable in preventing age-related diseases and oxidative stress-related conditions .

Antiviral Potential

Preliminary studies suggest that it inhibits viral replication, particularly in RNA viruses. Researchers are exploring its use against viral infections, including influenza and herpes viruses .

Enzyme Inhibitors

a. Carbonic Anhydrase Inhibitors: The compound interacts with carbonic anhydrase enzymes, which play a role in physiological processes. This interaction may have therapeutic implications in conditions like glaucoma and epilepsy . b. Cholinesterase Inhibitors: It shows potential as a cholinesterase inhibitor, relevant for Alzheimer’s disease treatment . c. Alkaline Phosphatase Inhibitors: Alkaline phosphatase is involved in bone health. Inhibition by this compound could impact bone metabolism . d. Anti-Lipase Activity: Lipase inhibitors are relevant for weight management and lipid disorders . e. Aromatase Inhibitors: Aromatase is crucial in estrogen synthesis. Inhibition may be relevant for hormone-related cancers .

Antitubercular Agents

Researchers have explored its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. It shows promise as a potential antitubercular drug .

Structure–Activity Relationship (SAR)

Understanding the relationship between the compound’s structure and its biological effects is essential for drug design. Researchers have conducted in silico pharmacokinetic and molecular modeling studies to elucidate SAR .

Future Directions

The compound and its related structures have potential for further exploration due to their extensive therapeutic uses . The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a promising future direction .

properties

IUPAC Name

(5-methylthiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-11-3-4-13(24-11)16(23)21-9-7-20(8-10-21)14-15-19-18-12(2)22(15)6-5-17-14/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFYPONXNPITLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCN(CC2)C3=NC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone

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